![molecular formula C14H10I2 B12510032 1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H10I2 It is a derivative of stilbene, where both phenyl rings are substituted with iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as iodobenzene and 4-iodobenzaldehyde.
Reaction Conditions: The key step in the synthesis is the Wittig reaction, where 4-iodobenzaldehyde is reacted with a phosphonium ylide derived from iodobenzene. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted stilbenes, while coupling reactions can produce biaryl compounds.
科学研究应用
1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene depends on its specific application. In general, the compound interacts with molecular targets through its iodine atoms and the conjugated double bond system. These interactions can affect various biochemical pathways, leading to the desired effects in biological or chemical systems.
相似化合物的比较
Similar Compounds
4-iodostilbene: Similar structure but with only one iodine atom.
4-bromostilbene: Bromine instead of iodine, leading to different reactivity.
4-chlorostilbene: Chlorine substitution, affecting its chemical properties.
Uniqueness
1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene is unique due to the presence of two iodine atoms, which significantly influence its reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and alter its electronic properties, making it suitable for specific reactions and applications that other stilbene derivatives may not be able to achieve.
属性
IUPAC Name |
1-iodo-4-[2-(4-iodophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYAZGFUKIZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
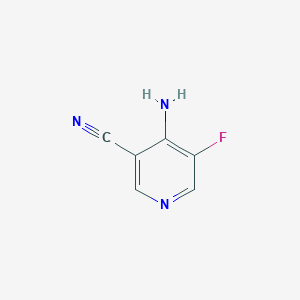
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
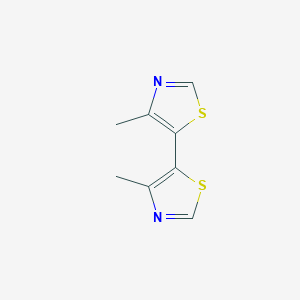
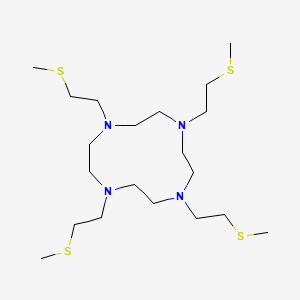
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)
![7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12510005.png)

![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
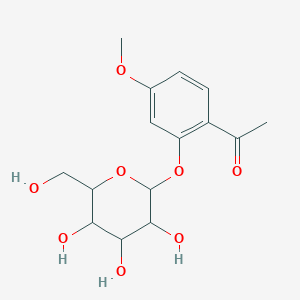
![4-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B12510022.png)
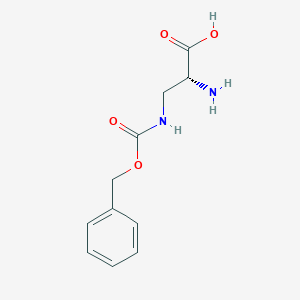
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)
